molecular formula C8H20P2 B13738307 Tetraethyldiphosphine CAS No. 3040-63-9

Tetraethyldiphosphine

Cat. No.: B13738307
CAS No.: 3040-63-9
M. Wt: 178.19 g/mol
InChI Key: UVTLTCJBYXBVBA-UHFFFAOYSA-N
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Description

Tetraethyldiphosphine is an organophosphorus compound with the molecular formula C₈H₂₀P₂. It is a tertiary phosphine, characterized by the presence of two phosphorus atoms bonded to ethyl groups. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethyldiphosphine can be synthesized through the reaction of ethylmagnesium bromide with phosphorus trichloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:

  • Preparation of ethylmagnesium bromide by reacting ethyl bromide with magnesium in dry ether.
  • Addition of phosphorus trichloride to the ethylmagnesium bromide solution, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tetraethyldiphosphine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and triflates are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine hydrides.

    Substitution: Various substituted phosphines depending on the reagents used.

Scientific Research Applications

Tetraethyldiphosphine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.

    Biology: It is studied for its potential use in biological systems, particularly in the development of phosphine-based drugs.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving phosphorus metabolism.

    Industry: It is used in the synthesis of various organophosphorus compounds, which are important in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tetraethyldiphosphine involves its interaction with molecular targets through its phosphorus atoms. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the lone pairs of electrons on the phosphorus atoms, which can form bonds with electrophiles. The pathways involved in its reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Triethylphosphine: Similar in structure but contains only one phosphorus atom.

    Tetraethylphosphonium: Contains a phosphonium center instead of a phosphine.

    Diphenylphosphine: Contains phenyl groups instead of ethyl groups.

Uniqueness

Tetraethyldiphosphine is unique due to the presence of two phosphorus atoms bonded to ethyl groups, which imparts distinct reactivity and properties compared to other phosphines. Its ability to form stable complexes with metals and participate in various chemical reactions makes it valuable in both research and industrial applications.

Properties

CAS No.

3040-63-9

Molecular Formula

C8H20P2

Molecular Weight

178.19 g/mol

IUPAC Name

diethylphosphanyl(diethyl)phosphane

InChI

InChI=1S/C8H20P2/c1-5-9(6-2)10(7-3)8-4/h5-8H2,1-4H3

InChI Key

UVTLTCJBYXBVBA-UHFFFAOYSA-N

Canonical SMILES

CCP(CC)P(CC)CC

Origin of Product

United States

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